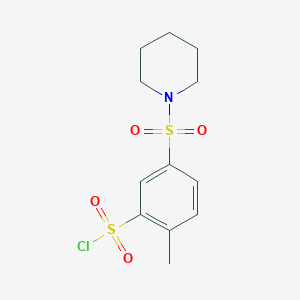

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-5-piperidin-1-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(9-12(10)19(13,15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZJFOAZSSAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of a benzene derivative. One common method includes the reaction of 2-methyl-5-(piperidine-1-sulfonyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride has been explored for its potential as a pharmaceutical intermediate in the synthesis of biologically active compounds. It serves as a sulfonamide precursor, which is essential in developing various drugs, particularly those targeting bacterial infections and cancer therapies.

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of novel sulfonamide derivatives using this compound, which exhibited significant antibacterial activity against various strains of bacteria, including resistant strains .

Material Science

This compound is also utilized in the development of advanced materials, particularly in polymer chemistry. Its sulfonyl chloride functional group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Applications of this compound

| Polymer Type | Enhancement Property | Reference |

|---|---|---|

| Polyurethane | Improved mechanical strength | Journal of Polymer Science |

| Polystyrene | Enhanced thermal stability | Materials Science and Engineering |

| Epoxy Resins | Increased adhesion properties | International Journal of Adhesion and Adhesives |

Cosmetic Formulations

The compound has been investigated for its role in cosmetic formulations due to its ability to stabilize emulsions and enhance skin penetration of active ingredients. Its application in topical formulations has been highlighted in recent studies focusing on dermatokinetics.

Case Study:

Research conducted on the formulation of creams incorporating this compound showed improved skin hydration and reduced irritation when tested on human subjects . The study emphasized the importance of evaluating the bioavailability of active ingredients delivered through topical applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules, such as amines or hydroxyl groups . This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Key Observations:

- Molecular Weight and Complexity : The target compound has a significantly higher molecular weight (337.83 g/mol) compared to the pyrazole (256.7 g/mol) and trifluoromethyl (258.65 g/mol) analogs. This is attributed to the bulky piperidine sulfonyl group, which introduces steric hindrance and may reduce reaction rates in certain contexts .

- In contrast, the trifluoromethyl derivative’s lipophilicity makes it more compatible with nonpolar solvents .

- Reactivity : The electron-withdrawing nature of the sulfonyl chloride group is common across all compounds. However, the piperidine substituent may confer basicity, enabling salt formation under acidic conditions, whereas the pyrazole analog’s heterocyclic nitrogen could participate in hydrogen bonding or coordination chemistry .

Stability and Handling

- Thermal Stability: Sulfonyl chlorides are generally moisture-sensitive.

- Storage : All compounds require anhydrous storage. The pyrazole derivative’s heterocyclic structure may necessitate protection from light to prevent decomposition .

Biological Activity

2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 337.85 g/mol, is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 337.85 g/mol |

| IUPAC Name | 2-methyl-5-piperidin-1-ylsulfonylbenzenesulfonyl chloride |

| PubChem CID | 16228492 |

Inhibition of Kinases

Recent studies have highlighted the inhibitory potential of compounds similar to this compound against key kinases involved in various signaling pathways. For instance, compounds with structural similarities have shown significant inhibitory activity against GSK-3β, IKK-β, and ROCK-1 kinases. Specifically, competitive inhibitors in this class have demonstrated IC50 values in the low nanomolar range (e.g., IC50 = 8 nM for a related compound), indicating strong potency in inhibiting these targets .

Cytotoxicity Studies

Cytotoxicity assessments conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed variable effects across different concentrations. Compounds structurally related to this compound showed no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile . However, certain derivatives exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their therapeutic window.

Case Studies

A clinical case study involving a similar benzene sulfonyl chloride compound noted reversible toxic damage to the liver following percutaneous absorption. This highlights the importance of understanding the biological implications and safety profiles of sulfonamide derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamide compounds has been pivotal in drug design. Modifications to the piperidine ring and sulfonamide moiety can significantly influence both potency and selectivity against various biological targets. For example, introducing different alkyl or phenyl substituents can enhance inhibitory activity against kinases while minimizing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, sulfonyl chloride derivatives are often synthesized via controlled sulfonation of the aromatic ring, followed by reaction with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group. Piperidine substitution can be achieved through nucleophilic displacement reactions under inert conditions (e.g., nitrogen atmosphere). Optimization includes:

- Temperature control (40–60°C for sulfonation) .

- Catalytic use of pyridine to absorb HCl byproducts .

- Purity of intermediates (≥95%) to avoid side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in moisture-free, airtight containers at –20°C to prevent hydrolysis of the sulfonyl chloride group .

- Handling : Use anhydrous solvents (e.g., dry dichloromethane) and glove boxes for moisture-sensitive reactions. Safety protocols (e.g., fume hoods, PPE) are critical due to potential release of HCl gas .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-MS : To confirm molecular weight (337.83 g/mol) and detect impurities .

- ¹H/¹³C NMR : Resolve substitution patterns (e.g., methyl group at position 2, piperidine-sulfonyl at position 5) .

- FT-IR : Identify sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and piperidine (C-N stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of the piperidine-sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The piperidine-sulfonyl moiety acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution. However, steric hindrance from the piperidine ring may limit reactivity at adjacent positions. Key considerations:

- Use bulky nucleophiles (e.g., tert-butoxide) to minimize steric clashes .

- Monitor reaction progress via TLC to prevent over-substitution .

Q. What strategies can mitigate competing side reactions during sulfonation steps in the synthesis?

- Methodological Answer : Common side reactions include over-sulfonation and ring chlorination. Mitigation strategies:

- Stepwise sulfonation : Introduce one sulfonyl group at a time using controlled stoichiometry (e.g., 1:1 molar ratio of substrate to sulfonating agent) .

- Low-temperature chlorination : Perform chlorination at 0–5°C to reduce radical-mediated side products .

- Additive use : Include scavengers like urea to trap excess SO₃ .

Q. What are the biological implications of this compound’s structural motifs (e.g., sulfonyl chloride, piperidine) in drug discovery?

- Methodological Answer :

- Sulfonyl chloride : Reacts with amino/hydroxyl groups in proteins, enabling covalent inhibition studies .

- Piperidine : Enhances solubility and bioavailability via amine protonation at physiological pH .

- Example application : Use in activity-based protein profiling (ABPP) to map enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.